3,5-Dimethoxyphenethylamine 3,5-Dimethoxyphenethylamine
Brand Name: Vulcanchem
CAS No.: 3213-28-3
VCID: VC3689243
InChI: InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3
SMILES: COC1=CC(=CC(=C1)CCN)OC
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

3,5-Dimethoxyphenethylamine

CAS No.: 3213-28-3

Cat. No.: VC3689243

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxyphenethylamine - 3213-28-3

Specification

CAS No. 3213-28-3
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 2-(3,5-dimethoxyphenyl)ethanamine
Standard InChI InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3
Standard InChI Key ZHSFEDDRTVLPHH-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)CCN)OC
Canonical SMILES COC1=CC(=CC(=C1)CCN)OC

Introduction

Chemical Structure and Properties

Molecular Composition

3,5-Dimethoxyphenethylamine has the molecular formula C₁₀H₁₅NO₂, with an average mass of 181.235 and a monoisotopic mass of 181.110279 . The compound is structured with a phenethylamine backbone (a benzene ring with an ethylamine chain) and two methoxy (OCH₃) groups positioned at the 3 and 5 positions of the benzene ring.

Nomenclature and Identification

The compound is known by several systematic and common names:

Identifier TypeValue
Primary Name3,5-Dimethoxyphenethylamine
IUPAC Name2-(3,5-Dimethoxyphenyl)ethanamine
Registry Numbers3213-28-3, 669002-88-4, 77775-71-4
ChemSpider ID121506
Alternative NamesBenzeneethanamine, 3,5-dimethoxy-; 2-(3,5-dimethoxyphenyl)ethan-1-amine

This variety of names reflects the compound's representation across different chemical databases and nomenclature systems .

Structural Relationships to Phenethylamine Derivatives

Relation to 2C Compounds

3,5-Dimethoxyphenethylamine shares structural similarities with the 2C family of phenethylamines, which are characterized by having methoxy groups at positions 2 and 5 of the benzene ring, with various substituents at position 4. The 2C compounds are known for their hallucinogenic and stimulant properties . While 3,5-Dimethoxyphenethylamine differs in its substitution pattern from the 2C compounds, understanding the pharmacological properties of these related compounds may provide insight into its potential effects.

Synthesis Considerations

Theoretical Synthesis Pathways

Based on the synthesis methods for related compounds such as 3,4-dimethoxyphenethylamine, potential synthesis routes for 3,5-Dimethoxyphenethylamine might involve:

  • Etherification of a dihydroxyphenethylamine precursor

  • Cyanation followed by reduction

  • Hydrogenation reactions

The specific synthesis pathway for 3,5-Dimethoxyphenethylamine would need to be adapted to accommodate the different positions of the methoxy groups.

Chemical Reactivity

The presence of two methoxy groups at positions 3 and 5 likely affects the electron density of the aromatic ring, potentially influencing the compound's chemical reactivity and stability. The amine group at the end of the ethyl chain would be expected to exhibit typical amine reactivity, including nucleophilic properties and the ability to form salts with acids .

Research Status and Gaps

Current Knowledge Limitations

Despite the structural characterization available for 3,5-Dimethoxyphenethylamine, there appears to be a significant gap in the published literature regarding:

  • Detailed pharmacokinetic studies

  • Comprehensive toxicological profiles

  • Specific biological activity

  • Structure-activity relationships compared to other dimethoxyphenethylamines

This gap highlights the need for further research to fully understand this compound's properties and potential applications or risks.

Research Challenges

Research on compounds like 3,5-Dimethoxyphenethylamine faces several challenges:

  • Regulatory restrictions due to structural similarities to controlled substances

  • Ethical considerations regarding human studies of compounds with potential psychoactive effects

  • Limited funding for research on compounds without clear therapeutic applications

  • Analytical challenges in distinguishing between structurally similar phenethylamine derivatives

Analytical Detection Methods

Theoretical Analytical Approaches

Based on methods used for similar compounds, 3,5-Dimethoxyphenethylamine would likely be detectable using:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

These methods would rely on the compound's unique molecular weight, fragmentation pattern, and structural characteristics for identification and quantification.

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